molecular formula C16H17N5 B3065822 Aminostilbamidine CAS No. 623548-64-1

Aminostilbamidine

Cat. No.: B3065822
CAS No.: 623548-64-1
M. Wt: 279.34 g/mol
InChI Key: YZGMZUFNZHEFFQ-DAFODLJHSA-N
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Description

Aminostilbamidine: is a diamidine derivative known for its fungistatic properties. It is a highly soluble orange crystalline compound that has been used extensively in scientific research, particularly in the fields of biology and medicine. This compound is often used as a fluorescent marker for detecting DNA and has applications in various therapeutic studies .

Scientific Research Applications

Aminostilbamidine has a wide range of scientific research applications, including:

Safety and Hazards

Aminostilbamidine should be handled under the supervision of a technically qualified individual experienced in handling potentially hazardous chemicals . The Material Safety Data Sheet provided for each product should be read for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminostilbamidine can be synthesized through the substitution of an amino group for the hydroxy group in hydroxystilbamidine. This substitution results in the formation of this compound, which is a highly soluble compound .

Industrial Production Methods: The industrial production of this compound involves the preparation of its methanesulfonate salt. This process ensures the compound’s stability and solubility, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Aminostilbamidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Mechanism of Action

The mechanism of action of aminostilbamidine involves its interaction with DNA and lysosomes. In particular, this compound binds extensively and selectively to kinetoplastic DNA in Trypanosomes, inhibiting cell division and reproduction. This binding disrupts the normal function of the DNA, leading to the compound’s fungistatic and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Aminostilbamidine is unique due to its high solubility and specific binding affinity for kinetoplastic DNA. This makes it particularly effective as a fluorescent marker and in therapeutic applications .

Properties

IUPAC Name

3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19/h1-9H,17H2,(H3,18,19)(H3,20,21)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGMZUFNZHEFFQ-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421578
Record name Aminostilbamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623548-64-1
Record name Aminostilbamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.